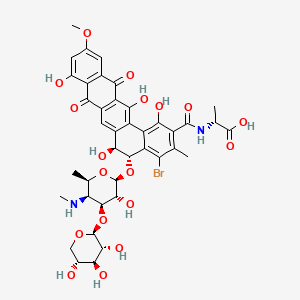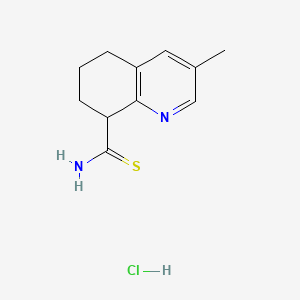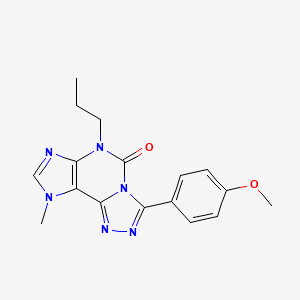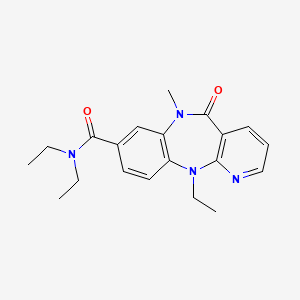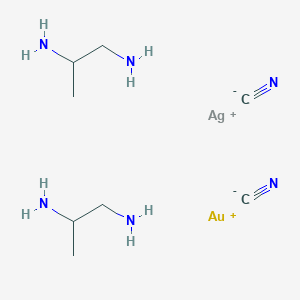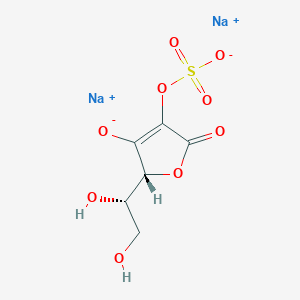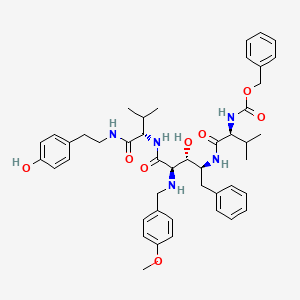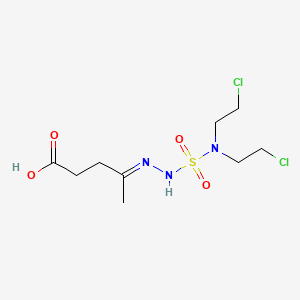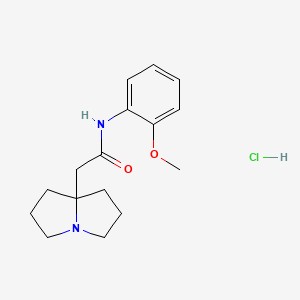
Menthadienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Menthadienyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of menthadienol with acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Menthadienyl acetate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield menthadienol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or heptane . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Menthadienyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of menthadienyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in various biological processes . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Menthadienyl acetate is similar to other menthane monoterpenoids, such as menthol, menthone, and menthyl acetate . it is unique in its specific structure and properties, which contribute to its distinct odor and flavor profile . Compared to menthol, which is widely used for its cooling sensation, this compound is primarily used for its flavoring properties .
Similar compounds include:
- Menthol
- Menthone
- Menthyl acetate
- Perillyl acetate
This compound stands out due to its specific applications in the flavor and fragrance industry and its potential biological activities .
Properties
CAS No. |
71660-03-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |
InChI Key |
CCLNPVCMIJDJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
density |
0.964-0970 |
physical_description |
Colourless to pale yellow liquid; spearminty |
solubility |
insoluble in water; 50% soluble in heptane or triacetin Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


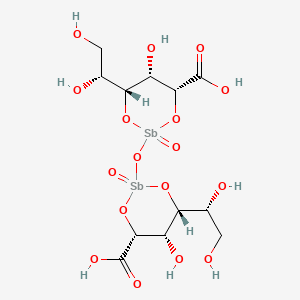
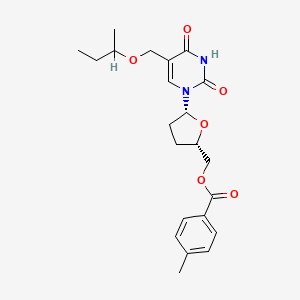
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
